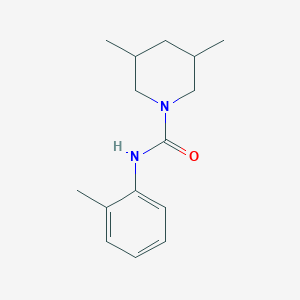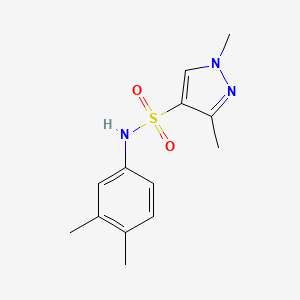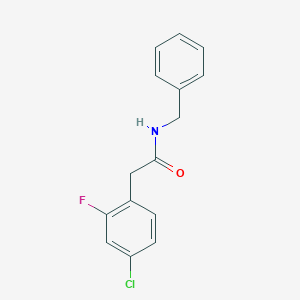![molecular formula C16H25N5O4S B5381340 N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide, commonly known as Compound X, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecule inhibitors that target specific enzymes, and it has shown promising results in preclinical studies.
Mecanismo De Acción
Compound X works by inhibiting specific enzymes, which are involved in various cellular processes. These enzymes play a crucial role in the development and progression of diseases, and their inhibition by Compound X can lead to therapeutic benefits. The exact mechanism of action of Compound X is still being studied, but it is believed to involve the binding of the compound to the active site of the enzyme, thereby preventing its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X depend on the specific enzyme that it targets. In preclinical studies, Compound X has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve cognitive function in animal models of neurodegenerative diseases. These effects are attributed to the inhibition of specific enzymes that are involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Compound X is its specificity towards specific enzymes, which makes it a valuable tool for studying the role of these enzymes in disease development and progression. Additionally, Compound X has good pharmacokinetic properties, making it suitable for further development as a therapeutic agent. However, one of the limitations of Compound X is its relatively complex synthesis method, which may limit its availability for some research groups.
Direcciones Futuras
There are several future directions for research on Compound X. One of the main areas of focus is the development of Compound X as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of Compound X and to identify other potential targets for the compound. Finally, the synthesis of Compound X can be optimized further to improve its yield and purity, making it more widely available for research.
Métodos De Síntesis
The synthesis of Compound X involves several steps, including the coupling of pyridine and piperazine moieties, followed by the introduction of a butanamide and sulfonamide group. The final product is obtained through purification and isolation techniques. The synthesis of Compound X has been optimized to achieve high yields and purity, making it suitable for further research.
Aplicaciones Científicas De Investigación
Compound X has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to inhibit the activity of specific enzymes, which are involved in various diseases, including cancer, inflammation, and neurodegeneration. Compound X has also been studied for its potential use in drug development, as it has shown to have low toxicity and good pharmacokinetic properties.
Propiedades
IUPAC Name |
N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-4-sulfamoylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O4S/c1-13(22)20-7-9-21(10-8-20)16-14(4-2-6-18-16)12-19-15(23)5-3-11-26(17,24)25/h2,4,6H,3,5,7-12H2,1H3,(H,19,23)(H2,17,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARBJMWXSLMYWBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(C=CC=N2)CNC(=O)CCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{5-[(4-pyrimidin-2-yl-1,4-diazepan-1-yl)carbonyl]pyridin-2-yl}piperidin-4-ol](/img/structure/B5381257.png)
![N-benzyl-4-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B5381276.png)

![N-methyl-N-[1-methyl-3-(methylamino)-3-oxopropyl]biphenyl-3-carboxamide](/img/structure/B5381298.png)




![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)

![2-{[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenyl 4-methoxybenzoate](/img/structure/B5381347.png)
![N-(2-methoxyethyl)-1'-[3-(1H-pyrazol-1-yl)propanoyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5381354.png)
![4-[(cyclopropylcarbonyl)amino]-N-3-pyridinylbenzamide](/img/structure/B5381359.png)